![molecular formula C21H17ClN2O2 B267125 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267125.png)
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide, also known as CI-1040, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. MAPK pathway is a signaling pathway that controls cell growth, proliferation, differentiation, and survival. The dysregulation of this pathway is implicated in many diseases, including cancer, inflammation, and neurodegeneration. CI-1040 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide inhibits the MAPK pathway by binding to and inhibiting the activity of the MAPK kinase (MEK) enzymes. MEK enzymes are upstream regulators of the MAPK pathway and are required for the activation of downstream effectors, such as extracellular signal-regulated kinases (ERKs). Inhibition of MEK activity leads to the inhibition of ERK activation and downstream signaling, resulting in the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide inhibits cell growth and proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In non-cancer cells, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and administer in vitro and in vivo. It has a well-defined mechanism of action, which allows for precise targeting of the MAPK pathway. It has been extensively studied, which provides a wealth of information on its pharmacological properties. However, 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide also has some limitations. It has limited solubility in water, which can make it difficult to use in certain experimental settings. It has a short half-life in vivo, which can limit its efficacy in animal models and clinical trials.
将来の方向性
There are several future directions for the study of 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. One direction is the development of more potent and selective MEK inhibitors, which can overcome the limitations of 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. Another direction is the identification of biomarkers that can predict the response of cancer cells to MEK inhibitors, which can help to personalize cancer treatment. Another direction is the combination of MEK inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Finally, the use of MEK inhibitors in combination with chemotherapy and radiation therapy is an area of active investigation, which has the potential to improve the outcomes of cancer patients.
合成法
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide is synthesized from 2-chlorobenzoyl chloride and 4-(methylanilino)benzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The resulting product is purified by column chromatography or recrystallization. The synthesis of 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been studied extensively for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been tested in clinical trials for the treatment of various types of cancer, including melanoma, pancreatic cancer, and colorectal cancer. The results of these trials have been mixed, with some showing promising results and others showing limited efficacy.
特性
製品名 |
2-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide |
|---|---|
分子式 |
C21H17ClN2O2 |
分子量 |
364.8 g/mol |
IUPAC名 |
2-chloro-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-24(17-7-3-2-4-8-17)21(26)15-11-13-16(14-12-15)23-20(25)18-9-5-6-10-19(18)22/h2-14H,1H3,(H,23,25) |
InChIキー |
QZRKEWLSWLXOKO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
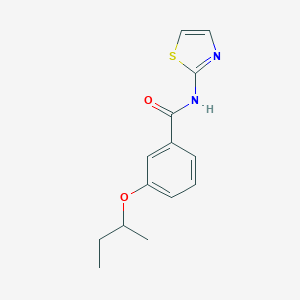
![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)
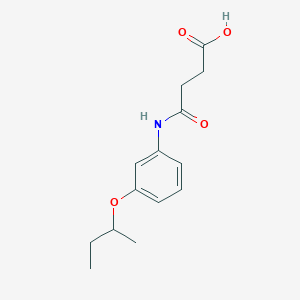
![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
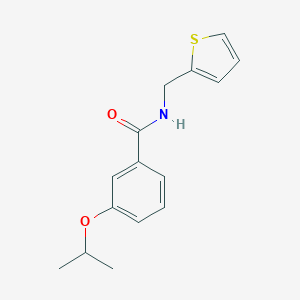
![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)
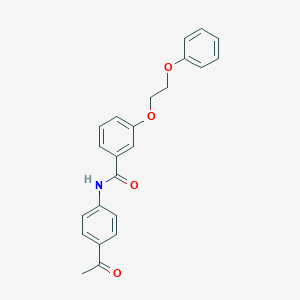
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
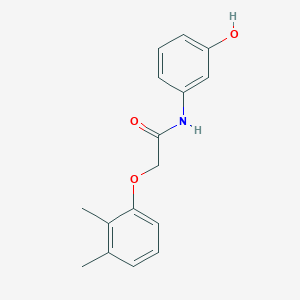
![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)
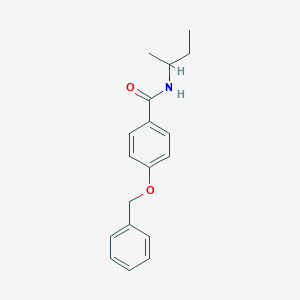
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)